molecular formula C17H14O4S B14435180 Ethyl 7-methoxy-9-oxo-9H-thioxanthene-3-carboxylate CAS No. 77084-56-1

Ethyl 7-methoxy-9-oxo-9H-thioxanthene-3-carboxylate

Katalognummer: B14435180
CAS-Nummer: 77084-56-1
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: ZFWIVDKRDSZQRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 7-methoxy-9-oxo-9H-thioxanthene-3-carboxylate: is a chemical compound with the molecular formula C16H12O3S It belongs to the class of thioxanthenes, which are sulfur-containing heterocyclic compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-methoxy-9-oxo-9H-thioxanthene-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-9-oxo-9H-thioxanthene-3-carboxylic acid and ethyl alcohol.

    Esterification Reaction: The carboxylic acid group of 7-methoxy-9-oxo-9H-thioxanthene-3-carboxylic acid is esterified with ethyl alcohol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to form the ethyl ester.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 7-methoxy-9-oxo-9H-thioxanthene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted thioxanthenes.

Wissenschaftliche Forschungsanwendungen

Ethyl 7-methoxy-9-oxo-9H-thioxanthene-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thioxanthene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 7-methoxy-9-oxo-9H-thioxanthene-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Ethyl 7-methoxy-9-oxo-9H-thioxanthene-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 9-oxo-9H-thioxanthene-2-carboxylate: Similar structure but different substitution pattern.

    2-Chlorothioxanthen-9-one: Contains a chlorine atom instead of a methoxy group.

    2-Isopropyl-9H-thioxanthen-9-one: Contains an isopropyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group at the 7-position and the ethyl ester functionality at the 3-position makes this compound unique among thioxanthene derivatives. These structural features contribute to its distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

77084-56-1

Molekularformel

C17H14O4S

Molekulargewicht

314.4 g/mol

IUPAC-Name

ethyl 7-methoxy-9-oxothioxanthene-3-carboxylate

InChI

InChI=1S/C17H14O4S/c1-3-21-17(19)10-4-6-12-15(8-10)22-14-7-5-11(20-2)9-13(14)16(12)18/h4-9H,3H2,1-2H3

InChI-Schlüssel

ZFWIVDKRDSZQRR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=O)C3=C(S2)C=CC(=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.